molecular formula C16H19N5O3 B2875838 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797970-65-0

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2875838
CAS No.: 1797970-65-0
M. Wt: 329.36
InChI Key: HLIRLCCQTHZAIQ-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds similar to N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The nature of the substituent on the triazole ring influences the antimicrobial activity, with some derivatives showing significant activity at low concentrations against various strains used for testing (Sumangala et al., 2010). Additionally, a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating their potential as new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Antitubercular Agents

New series of quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines have been synthesized and showed promising results against Mycobacterium tuberculosis H37Rv strain. These compounds could serve as lead molecules for further investigation in the treatment of tuberculosis (Thomas et al., 2011).

Synthesis and Structural Analysis

The synthesis of compounds with structures similar to this compound involves complex chemical reactions, including 1,3-dipolar cycloaddition and condensation processes, resulting in compounds with potential antimicrobial and antifungal activities. These synthesis processes and the resulting chemical structures have been characterized by analytical and spectral data, providing insights into the relationship between structure and activity (Bacchi et al., 2005).

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20-9-13(18-19-20)16(23)17-12-6-5-11-4-3-7-21(14(11)8-12)15(22)10-24-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIRLCCQTHZAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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